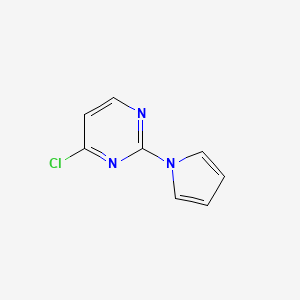

4-Chloro-2-pyrrol-1-ylpyrimidine

Description

4-Chloro-2-pyrrol-1-ylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a pyrrole ring at position 2. This structure combines electron-withdrawing (chlorine) and electron-donating (pyrrole) groups, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its reactivity is influenced by the chlorine atom, which acts as a leaving group in nucleophilic substitution reactions, and the pyrrole moiety, which contributes to π-stacking interactions in biological systems .

Properties

IUPAC Name |

4-chloro-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWFOYJODVMFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one

One classical method involves the chlorination of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one using phosphoryl trichloride. The process proceeds as follows:

- A solution of phosphoryl trichloride in dichloromethane is slowly added to 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one.

- The mixture is stirred under reflux for approximately 6 hours.

- After completion, the solvent is removed, and the product crystallizes upon slow evaporation in ethanol over several days.

- The resulting 4-chloro-2-pyrrol-1-ylpyrimidine forms colorless block-like crystals suitable for X-ray diffraction analysis.

This method yields high-purity product suitable for further synthetic applications.

Four-Step Novel Synthesis via Ethyl 2-cyanoacetate Intermediate (Patent Method)

A patented method offers an efficient, high-yield, and environmentally friendly four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (closely related to 4-chloro-2-pyrrol-1-ylpyrimidine), which can be adapted for the target compound:

- Step 1: Reaction of 2-bromo-1,1-dimethoxyethane with excess ethyl 2-cyanoacetate in the presence of potassium carbonate and potassium iodide at 130°C, producing ethyl 2-cyano-4,4-diethoxybutanoate with conversion rates of 75-85%.

- Step 2: Acidification with hydrochloric acid and aging at 45°C to induce cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

- Step 3: Conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydroxide (20%) with yields around 67.8%.

- Step 4: Optional derivatization to 7-tosyl derivatives for further synthetic utility.

Key advantages include:

- High purity of the final product (>99.5% by HPLC) without additional purification.

- High yields with minimized by-products.

- Reduced reaction times and solvent usage, improving ecological and economic profiles.

- Recovery and reuse of unreacted starting materials and solvents.

The process is summarized in Table 1.

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|---|

| 1 | 2-bromo-1,1-dimethoxyethane, ethyl 2-cyanoacetate, K2CO3, KI, 130°C | Ethyl 2-cyano-4,4-diethoxybutanoate | 75-85 | ~85 | Excess ethyl 2-cyanoacetate recovered |

| 2 | Acidification with HCl, 45°C aging | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | 68.3 (theoretical) | - | Cyclization step |

| 3 | Sodium hydroxide (20%), conversion | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 67.8 | >99.5 | High purity product |

| 4 | Optional tosylation | 7-tosyl derivative | 94 (isolated) | 99.9 | For further synthetic applications |

This method is applicable for large-scale production due to its safety and environmental benefits.

Scandium Triflate-Catalyzed Pyrrole Formation and Subsequent Pyrimidine Synthesis

Another approach involves the formation of N-substituted pyrroles catalyzed by scandium triflate, followed by condensation with pyrimidine derivatives:

- Reaction of pyrimidin-2-amine with 2,5-dimethoxytetrahydrofuran in the presence of scandium triflate (3 mol%) in dioxane at 100°C.

- The reaction yields 2-(1H-pyrrol-1-yl)pyrimidine derivatives, including 4-chloro-substituted analogs, with yields up to 74%.

- This method offers mild reaction conditions, good functional group tolerance, and improved yields compared to traditional acidic methods.

- The reaction progress is monitored by thin-layer chromatography and products purified by silica gel chromatography.

This catalytic method is advantageous for synthesizing various N-substituted pyrroles and pyrimidines with good to excellent yields and relatively short reaction times.

Direct N-Alkylation of Pyrimidine Derivatives with Pyrrole

A general synthetic route to 4-chloro-2-pyrrol-1-ylpyrimidine involves nucleophilic substitution on appropriately substituted pyrimidine precursors:

- Starting from 4-chloropyrimidine derivatives, nucleophilic substitution with pyrrole or its derivatives under controlled conditions.

- Reaction conditions such as solvent choice, temperature, and base influence the yield and selectivity.

- This method is often used for preparing substituted pyrimidines with various N-heterocyclic groups, including pyrrole.

While specific detailed protocols for this exact compound are less documented, this approach is common in heterocyclic chemistry and is adaptable for 4-chloro-2-pyrrol-1-ylpyrimidine synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield Range (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination with Phosphoryl Trichloride | Simple, classical method | High (not quantified) | High (crystalline) | Straightforward, well-documented | Long reaction time, use of toxic reagents |

| Four-Step Novel Synthesis (Patent) | Multi-step, high yield, eco-friendly | 67.8 - 94 | >99.5 (HPLC) | High purity, less waste, scalable | Requires multiple steps, specialized reagents |

| Scandium Triflate-Catalyzed Pyrrole Formation | Catalytic, mild conditions | Up to 74 | High (isolated) | Mild, functional group tolerance | Catalyst cost, longer reaction times |

| Direct N-Alkylation | Nucleophilic substitution | Variable | Dependent on conditions | Versatile, adaptable | May require optimization for selectivity |

Research Discoveries and Notes

- The patented four-step synthesis significantly improves yield and purity compared to earlier literature methods, reducing reaction times and waste generation.

- Scandium triflate catalysis offers a mild and efficient route for N-substituted pyrrole formation, which can be extended to pyrimidine derivatives, providing an alternative to harsher acidic conditions.

- The chlorination of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one with phosphoryl trichloride remains a reliable method for obtaining high-purity 4-chloro-2-pyrrol-1-ylpyrimidine crystals suitable for structural studies.

- Recovery and reuse of excess reagents and solvents in the patented method enhance sustainability and cost-effectiveness.

- Reaction conditions such as slow addition of carbonate salts and controlled venting of carbon dioxide improve yields and purity in the patented process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-pyrrol-1-ylpyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.

Electrophilic substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Cross-coupling reactions: The compound can participate in Suzuki coupling reactions, often catalyzed by palladium.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and thiols, typically under basic conditions.

Electrophilic substitution: Reagents such as halogens and nitrating agents can be used.

Cross-coupling reactions: Palladium catalysts and organoboron compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

4-Chloro-2-pyrrol-1-ylpyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases.

Organic Synthesis: The compound’s reactivity makes it valuable in the synthesis of complex organic molecules.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-pyrrol-1-ylpyrimidine, particularly in medicinal applications, involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are critical for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues of 4-Chloro-2-pyrrol-1-ylpyrimidine, focusing on substituents, molecular properties, and applications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-pyrrol-1-ylpyrimidine, and how are reaction conditions optimized for purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation (e.g., chlorination at the 4-position) and substitution with pyrrole groups. Key steps include:

- Nucleophilic substitution using pyrrolidine derivatives under reflux with polar aprotic solvents (e.g., DMF or THF).

- Halogenation via phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) .

- Optimization includes adjusting reaction time, solvent choice (e.g., dichloromethane for milder conditions), and catalyst use (e.g., Lewis acids like ZnCl₂) to improve yields (>70%) and reduce byproducts .

- Purity validation : HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 8.5–9.0 ppm for pyrimidine protons; δ 6.2–6.8 ppm for pyrrole protons) are standard .

Q. How is the molecular structure of 4-Chloro-2-pyrrol-1-ylpyrimidine characterized?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between pyrimidine and pyrrole rings (e.g., 15–25°) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 196.1 (calculated for C₈H₆ClN₃) .

- Vibrational spectroscopy : FT-IR identifies C-Cl stretching at ~750 cm⁻¹ and N-H bending (pyrrole) at ~3400 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data (e.g., variable IC₅₀ values in kinase inhibition assays)?

- Methodological Answer : Contradictions may arise from:

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), or enzyme isoforms. Standardize protocols using recombinant kinases (e.g., Src family) and include positive controls (e.g., PP2 inhibitor) .

- Compound stability : Test degradation via LC-MS under assay conditions (e.g., 37°C, 24 hrs). Stabilize with antioxidants (e.g., 0.1% BHT) if needed .

- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate bioactivity with logP values (optimal range: 2–3) .

Q. What strategies improve regioselectivity during halogenation or cross-coupling reactions involving 4-Chloro-2-pyrrol-1-ylpyrimidine?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrrole nitrogen) to steer halogenation to the 4-position .

- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, achieving >90% regioselectivity for aryl boronic acids at the 2-position .

- Solvent effects : Toluene/water biphasic systems reduce side reactions in Ullmann couplings .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of 4-Chloro-2-pyrrol-1-ylpyrimidine derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with substituents at the 5-position (e.g., methyl, trifluoromethyl) and assess impact on target binding (e.g., kinase ATP pockets) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity. Validate with docking simulations (e.g., AutoDock Vina) against crystal structures (PDB: 2SRC) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (pyrimidine N1) and hydrophobic regions (pyrrole ring) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.